molecular formula C17H16O5 B6408185 4-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261916-11-3

4-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6408185
CAS RN: 1261916-11-3
M. Wt: 300.30 g/mol
InChI Key: ZBWAEMVQQUEGRX-UHFFFAOYSA-N
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Description

4-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid, 95% (also known as 4-ECP-2-MB or 4-ECP2-MB) is an organic acid that is widely used in scientific research. 4-ECP2-MB is a derivative of benzoic acid and is characterized by its high purity and stability. It is a versatile compound that can be used in a variety of applications, including as a reactant in organic synthesis, as a reagent in biochemical assays, and as a building block in the synthesis of other compounds.

Scientific Research Applications

4-ECP2-MB is widely used in scientific research due to its high purity and stability. It is used in a variety of applications, including as a reactant in organic synthesis, as a reagent in biochemical assays, and as a building block in the synthesis of other compounds. 4-ECP2-MB is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Mechanism of Action

4-ECP2-MB is an organic acid that acts as a proton donor, donating a proton to the reactant molecule. This protonation reaction leads to the formation of a new product, which can then be used in further reactions.
Biochemical and Physiological Effects
4-ECP2-MB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms, as well as to reduce inflammation. It has also been shown to have anti-cancer, anti-diabetic, and anti-obesity effects.

Advantages and Limitations for Lab Experiments

4-ECP2-MB has several advantages for laboratory experiments. It is a highly pure and stable compound, which makes it ideal for use in a variety of scientific applications. Additionally, it is relatively inexpensive, making it an attractive option for researchers on a budget. However, it is important to note that 4-ECP2-MB is a highly reactive compound and should be handled with care.

Future Directions

The future of 4-ECP2-MB is bright. There are many potential applications for this compound, including its use in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, further research into its biochemical and physiological effects could lead to new treatments for a variety of diseases and conditions. Finally, the development of novel synthesis methods could lead to the production of more cost-effective and efficient synthetic routes for the production of 4-ECP2-MB.

Synthesis Methods

4-ECP2-MB is typically synthesized by the reaction of 4-ethoxycarbonylphenol with 2-methoxybenzoic acid in the presence of a base catalyst. The reaction is carried out at room temperature and yields a pure product in high yields. The purity of the product can be further improved by recrystallization.

properties

IUPAC Name

4-(4-ethoxycarbonylphenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-3-22-17(20)12-6-4-11(5-7-12)13-8-9-14(16(18)19)15(10-13)21-2/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWAEMVQQUEGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691411
Record name 4'-(Ethoxycarbonyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid

CAS RN

1261916-11-3
Record name 4'-(Ethoxycarbonyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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